molecular formula C27H23N3O2 B15015323 2-Methyl-N-(2-{N'-[(1E)-1-(naphthalen-2-YL)ethylidene]hydrazinecarbonyl}phenyl)benzamide

2-Methyl-N-(2-{N'-[(1E)-1-(naphthalen-2-YL)ethylidene]hydrazinecarbonyl}phenyl)benzamide

Cat. No.: B15015323
M. Wt: 421.5 g/mol
InChI Key: LVSQWPJHGBTVCF-VUTHCHCSSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-N-(2-{N’-[(1E)-1-(naphthalen-2-yl)ethylidene]hydrazinecarbonyl}phenyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the condensation of 2-methylbenzoyl chloride with 2-naphthylhydrazine to form the hydrazone intermediate. This intermediate is then reacted with 2-aminobenzamide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-N-(2-{N’-[(1E)-1-(naphthalen-2-yl)ethylidene]hydrazinecarbonyl}phenyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Methyl-N-(2-{N’-[(1E)-1-(naphthalen-2-yl)ethylidene]hydrazinecarbonyl}phenyl)benzamide has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-N-(2-{N’-[(1E)-1-(naphthalen-2-yl)ethylidene]hydrazinecarbonyl}phenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .

Comparison with Similar Compounds

Similar Compounds

  • 2-Methyl-9,10-bis(naphthalen-2-yl)anthracene
  • 2-Methyl-9,10-di(2-naphthyl)anthracene
  • 2-Methyl-9,10-di(7-naphthalenyl)anthracene

Uniqueness

Compared to similar compounds, 2-Methyl-N-(2-{N’-[(1E)-1-(naphthalen-2-yl)ethylidene]hydrazinecarbonyl}phenyl)benzamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications .

Properties

Molecular Formula

C27H23N3O2

Molecular Weight

421.5 g/mol

IUPAC Name

2-methyl-N-[2-[[(E)-1-naphthalen-2-ylethylideneamino]carbamoyl]phenyl]benzamide

InChI

InChI=1S/C27H23N3O2/c1-18-9-3-6-12-23(18)26(31)28-25-14-8-7-13-24(25)27(32)30-29-19(2)21-16-15-20-10-4-5-11-22(20)17-21/h3-17H,1-2H3,(H,28,31)(H,30,32)/b29-19+

InChI Key

LVSQWPJHGBTVCF-VUTHCHCSSA-N

Isomeric SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)N/N=C(\C)/C3=CC4=CC=CC=C4C=C3

Canonical SMILES

CC1=CC=CC=C1C(=O)NC2=CC=CC=C2C(=O)NN=C(C)C3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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